N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzothiazole core, a dimethylaminoethyl side chain, and a 2,6-dimethylmorpholino sulfonyl group.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4S2.ClH/c1-16-14-28(15-17(2)33-16)35(31,32)20-8-5-18(6-9-20)23(30)29(12-11-27(3)4)24-26-21-10-7-19(25)13-22(21)34-24;/h5-10,13,16-17H,11-12,14-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBGUPMSFYFZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClFN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with potential pharmacological applications, particularly in cancer therapy. Its structure incorporates various functional groups that suggest significant biological activity, particularly as an inhibitor of deubiquitylating enzymes involved in protein degradation pathways.
- Molecular Formula : CHClFNOS
- Molecular Weight : 557.1 g/mol
- CAS Number : 1215810-79-9
The compound primarily acts as a deubiquitylating enzyme inhibitor. By inhibiting these enzymes, it can alter protein degradation pathways, potentially leading to increased levels of proteins involved in cellular signaling and stress responses. This mechanism is crucial for its anticancer properties, as it may enhance the stability of tumor suppressor proteins and inhibit oncogenic signaling pathways.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies on benzothiazole derivatives have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. These studies utilized methods such as the MTT assay for cell viability and flow cytometry for assessing apoptosis and cell cycle effects .
| Study | Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Study 1 | A431 | 1, 2, 4 | Inhibition of proliferation; apoptosis induction |
| Study 2 | A549 | 1, 2, 4 | Cell cycle arrest; decreased IL-6 and TNF-α levels |
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has shown potential anti-inflammatory properties. It has been observed to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This dual action could make it a valuable candidate for therapies targeting both cancer and inflammation .
Case Studies
- Case Study on Compound B7 : A related compound demonstrated significant inhibition of cancer cell proliferation and migration in A431 and A549 cell lines. The study highlighted the compound's ability to activate apoptosis pathways while simultaneously inhibiting key signaling pathways (AKT and ERK), which are often dysregulated in cancers .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that similar compounds could modulate ubiquitin-proteasome pathways, enhancing their therapeutic potential against various cancers. The ability to target these pathways is particularly relevant in the context of tumor biology.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to three close analogues (Table 1):
Table 1: Structural Comparison of Target Compound and Analogues
Physicochemical Properties
- Solubility: The morpholino sulfonyl group in the target compound enhances water solubility compared to piperidin analogues due to increased polarity from the oxygen atom .
Spectroscopic Data (IR/NMR)
- IR : The target compound’s carbonyl (C=O) stretch is expected at ~1660–1680 cm⁻¹, consistent with benzamide derivatives . Absence of S–H absorption (~2500–2600 cm⁻¹) confirms the thione tautomer, similar to triazole derivatives in .
- <sup>1</sup>H-NMR: The dimethylaminoethyl group shows characteristic peaks at δ 2.2–2.5 (N(CH3)2) and δ 3.4–3.7 (CH2N), aligning with dimethylaminoethyl analogues in .
Research Findings and Limitations
- Synthetic Feasibility: The target compound’s synthesis is more complex than non-sulfonylated analogues due to additional sulfonylation steps .
- Data Gaps : Physical properties (e.g., melting point, solubility) and biological activity data are unavailable in the provided evidence, necessitating further experimental validation .
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates monitored?
The synthesis involves multi-step reactions, typically starting with the formation of the benzo[d]thiazol-2-yl core, followed by sulfonation, amide coupling, and alkylation. Key steps include:
- Amide bond formation : Reacting 6-fluorobenzo[d]thiazol-2-amine with activated benzoyl derivatives (e.g., sulfonyl chlorides) in pyridine or DMF .
- Sulfonation : Introducing the 2,6-dimethylmorpholino sulfonyl group via nucleophilic substitution under anhydrous conditions .
- Purification : Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane eluent) or HPLC (C18 column, acetonitrile/water gradient) is used to monitor reaction progress and confirm intermediate purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR identify proton environments (e.g., dimethylamino ethyl protons at δ ~2.2–2.5 ppm) and confirm sulfonyl group integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z ~567.2) .
- IR spectroscopy : Confirms amide C=O stretching (~1650 cm) and sulfonyl S=O vibrations (~1150–1350 cm) .
Q. How is the compound’s stability assessed under different storage conditions?
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (peak area reduction >5% indicates instability) .
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours. Quantify intact compound using UV-Vis spectroscopy (λmax ~280 nm for benzamide) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Factorial design : Vary parameters like temperature (30–80°C), solvent (DMF vs. acetonitrile), and reaction time (4–24 hrs). Use response surface methodology to model optimal conditions .
- Case study : A 2 factorial design for sulfonation achieved 85% yield by optimizing molar ratios (1:1.2 amine:sulfonyl chloride) and reaction time (12 hrs) .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative assays : Re-evaluate potency using standardized cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known inhibitors) .
- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to sulfonyl group conformation .
- Meta-analysis : Aggregate data from PubChem and literature to identify outliers linked to assay conditions (e.g., serum-free vs. serum-containing media) .
Q. How can the compound’s mechanism of action be elucidated in neuropharmacology?
- Target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular imaging : Use fluorescent probes (e.g., Bodipy FL-C5-ceramide) to track subcellular localization via confocal microscopy .
- Gene expression analysis : RNA-seq or qPCR to quantify downstream signaling markers (e.g., pERK/ERK ratio) post-treatment .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Continuous flow chemistry : Improve reproducibility using microreactors (e.g., Corning AFR) for exothermic steps like sulfonation .
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., methanol/water recrystallization) for gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
